"6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA discovery and characterization"
"6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA discovery and characterization"
An In-depth Technical Guide to the Discovery and Characterization of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (OPC-6:0-CoA)
Abstract
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and characterization of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, a critical intermediate in the biosynthesis of jasmonic acid (JA) in plants, also known as 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid-CoA (OPC-6:0-CoA). Jasmonates are a class of lipid-derived phytohormones that play pivotal roles in regulating plant growth, development, and defense mechanisms against biotic and abiotic stresses.[1][2] This document delves into the enzymatic steps leading to the formation of OPC-6:0-CoA, the analytical techniques used for its characterization, and its significance within the broader context of the jasmonate signaling pathway. This guide is intended for researchers, scientists, and drug development professionals in the fields of plant biology, biochemistry, and natural product chemistry.
Introduction: The Central Role of Jasmonates in Plant Biology
Jasmonates (JAs) are signaling molecules that are integral to a plant's ability to respond to its environment.[3] They are involved in a wide array of physiological processes, including:
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Defense against herbivores and necrotrophic pathogens: JAs trigger the expression of defense-related genes, leading to the production of secondary metabolites and defensive proteins.[3][4]
-
Growth and development: JAs influence processes such as root growth, fruit ripening, pollen development, and senescence.[1][5]
-
Abiotic stress responses: They play a role in mediating responses to wounding, drought, and UV radiation.[3]
The biosynthesis of jasmonic acid is a highly regulated process that originates from the oxygenation of fatty acids in the chloroplasts and culminates in a series of reactions within the peroxisomes.[6] Understanding the intermediates of this pathway, such as OPC-6:0-CoA, is crucial for elucidating the intricate regulatory networks that govern plant defense and development.
Discovery and Biosynthesis of OPC-6:0-CoA
The discovery of OPC-6:0-CoA is intrinsically linked to the elucidation of the jasmonic acid biosynthetic pathway. Early radiotracer experiments were instrumental in identifying the key intermediates in the conversion of 12-oxo-phytodienoic acid (OPDA) to JA.[7] These studies provided the initial evidence for a β-oxidation-like process.
The biosynthesis of OPC-6:0-CoA is a multi-step process that occurs within the peroxisomes of plant cells. It follows the initial synthesis of its precursor, OPDA, in the chloroplasts.
From the Chloroplast to the Peroxisome: The Early Stages
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Fatty Acid Release: The pathway begins with the release of α-linolenic acid (18:3) from chloroplast membranes by lipases.[8]
-
Oxygenation and Cyclization: A series of enzymatic reactions involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into (9S,13S)-12-oxophytodienoic acid (OPDA).[6][8]
-
Transport to the Peroxisome: OPDA is then transported from the chloroplast to the peroxisome, a process that can be mediated by an ATP-binding cassette (ABC) transporter known as CTS/PXA1/PED3.[6]
Peroxisomal β-Oxidation: The Core of OPC-6:0-CoA Formation
Within the peroxisome, OPDA undergoes a reduction and a series of β-oxidation steps to ultimately yield jasmonic acid.[6]
-
Reduction of OPDA: The cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[9] A related compound, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0), is formed from the reduction of dinor-OPDA (dnOPDA), which is derived from hexadecatrienoic acid (16:3).[9]
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Activation to a CoA Ester: Before entering the β-oxidation cycle, the carboxylic acid group of OPC-6:0 must be activated by conversion to its coenzyme A (CoA) ester. This reaction is catalyzed by an acyl-CoA synthetase.[9][10] Studies in Arabidopsis thaliana have identified OPC-8:CoA Ligase 1 (OPCL1) as an enzyme capable of activating JA precursors, including OPC-6:0, to their corresponding CoA esters.[9][10] This enzymatic step yields the target molecule of this guide, 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (OPC-6:0-CoA) .[11]
-
β-Oxidation Cycles: OPC-6:0-CoA then undergoes one cycle of β-oxidation to yield jasmonic acid. This cycle involves the sequential action of three core enzymes: acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[6][10]
The following diagram illustrates the key steps in the peroxisomal biosynthesis of jasmonic acid, highlighting the formation of OPC-6:0-CoA.
Figure 1: Peroxisomal steps in jasmonic acid biosynthesis from dnOPDA.
Characterization of OPC-6:0-CoA
The characterization of OPC-6:0-CoA and other intermediates in the jasmonate pathway has relied on a combination of genetic, biochemical, and analytical chemistry approaches.
Genetic Approaches: Insights from Mutant Analysis
The study of plant mutants with defects in the jasmonate biosynthesis pathway has been instrumental in confirming the roles of specific enzymes and the existence of intermediates. For instance, loss-of-function mutants for the OPCL1 gene in Arabidopsis thaliana exhibit a hyper-accumulation of OPC-8:0, OPC-6:0, and OPC-4:0, indicating a metabolic blockage in the formation of their respective CoA esters.[9] These mutants also show a compromised wound-induced accumulation of jasmonic acid, further supporting the role of OPCL1 in the pathway.[9]
Biochemical Characterization: In Vitro Enzyme Assays
Biochemical assays using purified recombinant enzymes have been crucial for determining the substrate specificity and kinetic parameters of the enzymes involved in OPC-6:0-CoA metabolism.
Table 1: Kinetic Parameters of a Putative OPC-6:0 Activating Enzyme (Acyl-CoA Synthetase)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1 mM-1) |
|---|---|---|---|
| OPC-6:0 | 187 ± 33 | 0.41 ± 0.06 | 2.2 |
| OPC-8:0 | 94 ± 38 | 1.49 ± 0.3 | 15.2 |
| OPDA | 169 ± 29 | 1.94 ± 0.23 | 11.5 |
Data adapted from Kienow et al., 2008.[10] Note: The original data is for At4g05160, an acyl-CoA synthetase active towards JA precursors.
The data in Table 1 demonstrates that acyl-CoA synthetases in Arabidopsis can utilize OPC-6:0 as a substrate, providing biochemical evidence for the formation of OPC-6:0-CoA.
Analytical Techniques: Detection and Quantification
The direct detection and quantification of CoA esters like OPC-6:0-CoA in plant tissues are challenging due to their low abundance and chemical instability. Advanced analytical techniques are required for their characterization.
Experimental Protocol: Extraction and Analysis of Acyl-CoAs from Plant Tissue
-
Tissue Homogenization: Flash-freeze plant tissue (e.g., leaves) in liquid nitrogen and grind to a fine powder.
-
Extraction: Homogenize the powder in an extraction buffer (e.g., 2.5% (w/v) trichloroacetic acid) to precipitate proteins and stabilize the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Centrifuge the homogenate and subject the supernatant to solid-phase extraction (e.g., using an Oasis HLB cartridge) to remove interfering compounds and enrich for acyl-CoAs.
-
LC-MS/MS Analysis: Analyze the enriched fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the high sensitivity and specificity required for the detection and quantification of low-abundance metabolites.
-
Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is typically used to separate the different acyl-CoA species.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. Multiple reaction monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for OPC-6:0-CoA are monitored.
-
The following diagram outlines the general workflow for the characterization of OPC-6:0-CoA.
Figure 2: Integrated workflow for the characterization of OPC-6:0-CoA.
Significance in the Jasmonate Signaling Pathway
The formation of OPC-6:0-CoA is a committed step in the biosynthesis of jasmonic acid from its C16 precursor. The conversion of the free acid to its CoA ester "tags" the molecule for entry into the β-oxidation machinery of the peroxisome. This activation step is a key regulatory point in the pathway.
The overall jasmonate signaling pathway is a complex network involving the biosynthesis of the active hormone, its perception by the COI1-JAZ co-receptor complex, and the subsequent degradation of JAZ repressor proteins.[4] This leads to the activation of transcription factors, such as MYC2, and the expression of JA-responsive genes.[3][4]
The efficient biosynthesis of jasmonic acid, which is dependent on the formation of intermediates like OPC-6:0-CoA, is therefore critical for the timely and robust activation of these downstream signaling events.
Conclusion and Future Perspectives
6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA is a pivotal, albeit transient, intermediate in the biosynthesis of jasmonic acid. Its discovery and characterization have been the result of decades of research employing genetic, biochemical, and analytical approaches. A thorough understanding of the enzymes that produce and metabolize OPC-6:0-CoA provides valuable insights into the regulation of the jasmonate signaling pathway.
Future research in this area may focus on:
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The identification and characterization of additional acyl-CoA synthetases involved in jasmonate biosynthesis.
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The elucidation of the regulatory mechanisms that control the flux of intermediates through the peroxisomal β-oxidation pathway.
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The development of novel chemical probes to study the spatial and temporal dynamics of OPC-6:0-CoA and other jasmonate precursors in living plant cells.
A deeper understanding of the biosynthesis of jasmonates holds significant promise for the development of new strategies to enhance crop resilience and for the discovery of novel bioactive compounds for pharmaceutical applications.
References
-
Hu, P., Zhou, W., & Xie, D. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945. [Link]
-
Turner, J. G., Ellis, C., & Devoto, A. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(Suppl), S153–S164. [Link]
-
Ullah, A., Akbar, A., & Luo, H. (2022). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 23(6), 3345. [Link]
-
Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 68(6), 1303–1321. [Link]
-
Hu, P., Zhou, W., & Xie, D. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. PubMed, 35409304. [Link]
-
Schilmiller, A. L., Koo, A. J., & Howe, G. A. (2007). Functional diversification of acyl-coenzyme A oxidases in jasmonic acid biosynthesis and action. Plant Physiology, 143(2), 812–824. [Link]
-
Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 24(9), 3687–3703. [Link]
-
Wasternack, C., & Hause, B. (2013). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Journal of Plant Physiology, 170(14), 1175-1191. [Link]
-
Kienow, L., Schneider, K., & Bartsch, M. (2008). Jasmonates meet fatty acids: functional analysis of a new acyl-coenzyme A synthetase family from Arabidopsis thaliana. Journal of Experimental Botany, 59(2), 403–419. [Link]
-
Schaller, F. (2001). Enzymes of the biosynthesis of octadecanoid-derived signalling molecules. Journal of Experimental Botany, 52(354), 11–23. [Link]
- Cayman Chemical. (n.d.). 6-{(1S,5S)-4-Oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA. Cayman Chemical. Retrieved from a general chemical supplier database. A direct link to a specific product page is not provided as it may not be stable. The existence of this compound as a chemical standard supports its identity.
Sources
- 1. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
